7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes both triazole and pyrimidine rings, making it a versatile scaffold for drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]-triazolo[1,5-a]pyrimidines, have been reported to possess a wide range of biological properties . They can act as antifungal, antitubercular, and antibacterial agents . They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators . They can be used for the treatment of Alzheimer’s disease and insomnia .
Mode of Action
For instance, some [1,2,4]-triazolo[1,5-a]pyrimidines have been reported to act as inhibitors of phosphodiesterase (PDE), selectively binding at a given cAMP PDE site in the cardiovascular system .
Biochemical Pathways
For example, some [1,2,4]-triazolo[1,5-a]pyrimidines have been reported to act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators , which would affect the related biochemical pathways.
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
For instance, some [1,2,4]-triazolo[1,5-a]pyrimidines have been reported to possess antitumor activity , implying that they may induce cell death in tumor cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1H-1,2,4-triazol-1-yl)aniline with a suitable pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products
Scientific Research Applications
7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential as an anticancer agent, particularly as a WRN helicase inhibitor.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine: shares structural similarities with other triazole and pyrimidine-based compounds, such as:
Uniqueness
What sets this compound apart is its dual triazole-pyrimidine structure, which provides a unique scaffold for drug design. This dual structure allows for versatile modifications, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
7-[4-(1,2,4-triazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7/c1-3-11(19-9-14-7-17-19)4-2-10(1)12-5-6-15-13-16-8-18-20(12)13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOCQRFDJXNTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC=NN23)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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